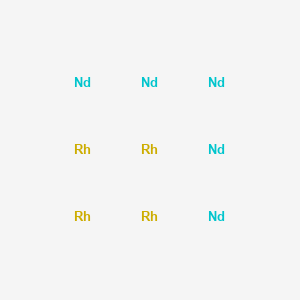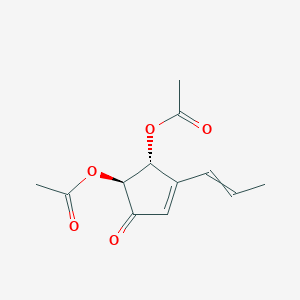
(1S,2R)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate is an organic compound characterized by its unique cyclopentene ring structure with two acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopentene ring, which can be derived from cyclopentadiene.
Functional Group Introduction:
Oxidation: The ketone group (5-oxo) is introduced via oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Acetylation: The final step involves the acetylation of the hydroxyl groups to form the diacetate ester. This is typically done using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,2R)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,2R)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(1R,2S)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate: A stereoisomer with different spatial arrangement of atoms.
Cyclopent-3-ene-1,2-diyl diacetate: Lacks the prop-1-en-1-yl group and ketone functionality.
5-Oxo-cyclopent-3-ene-1,2-diyl diacetate: Lacks the prop-1-en-1-yl group.
Uniqueness: The presence of both the prop-1-en-1-yl group and the ketone functionality in (1S,2R)-5-Oxo-3-(prop-1-en-1-yl)cyclopent-3-ene-1,2-diyl diacetate distinguishes it from its analogs, potentially leading to unique chemical reactivity and biological activity.
Propriétés
Numéro CAS |
57800-53-0 |
|---|---|
Formule moléculaire |
C12H14O5 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
[(1R,5S)-5-acetyloxy-4-oxo-2-prop-1-enylcyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H14O5/c1-4-5-9-6-10(15)12(17-8(3)14)11(9)16-7(2)13/h4-6,11-12H,1-3H3/t11-,12-/m1/s1 |
Clé InChI |
SJZZHELEKZVTPC-VXGBXAGGSA-N |
SMILES isomérique |
CC=CC1=CC(=O)[C@H]([C@@H]1OC(=O)C)OC(=O)C |
SMILES canonique |
CC=CC1=CC(=O)C(C1OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


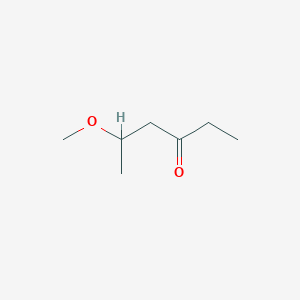


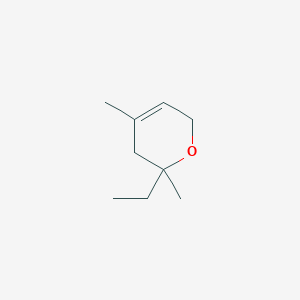
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)


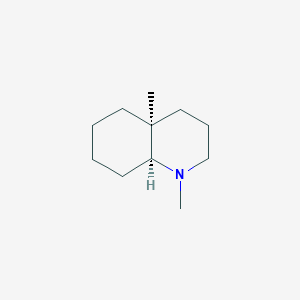
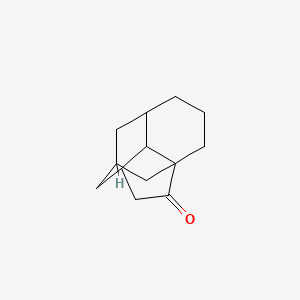
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
